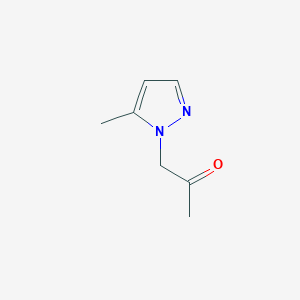

1-(5-Methyl-pyrazol-1-yl)-propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Methyl-pyrazol-1-yl)-propan-2-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methyl group attached to the pyrazole ring and a propan-2-one moiety. It is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(5-Methyl-pyrazol-1-yl)-propan-2-one can be synthesized through several methods. One common method involves the reaction of 5-methylpyrazole with a suitable alkylating agent such as 2-bromopropan-2-one. The reaction is typically carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Methyl-pyrazol-1-yl)-propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions where the propan-2-one moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(5-Methyl-pyrazol-1-yl)-propan-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including oxidation and substitution, leading to the formation of diverse derivatives that can be further explored for their chemical properties.

Biology

The compound has been investigated for its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific enzymes or receptors in biological systems, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Table 1: Biological Activity Overview

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammation markers | |

| Anticancer | Potential cytotoxic effects on cancer cells |

Medicine

In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development. Its structural features allow it to act as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders .

Case Study: Anticancer Research

Recent studies have highlighted the compound's potential in anticancer therapies. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, suggesting avenues for further clinical research .

Industrial Applications

Beyond laboratory settings, this compound finds utility in industrial applications, particularly in the production of agrochemicals and dyes . Its reactivity makes it suitable for creating compounds used in agricultural formulations and colorants.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Methyl-pyrazol-1-yl)-ethylamine

- 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine

- 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

1-(5-Methyl-pyrazol-1-yl)-propan-2-one is unique due to its specific substitution pattern and the presence of the propan-2-one moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar pyrazole derivatives.

Actividad Biológica

1-(5-Methyl-pyrazol-1-yl)-propan-2-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity through detailed research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the propan-2-one moiety enhances its reactivity and interaction with biological targets. The compound's structure allows for various interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound have been reported to be as low as 0.22 μg/mL in some derivatives, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | Bactericidal |

| 5a | E. coli | 0.25 | Bactericidal |

| 7b | Pseudomonas aeruginosa | 0.30 | Bacteriostatic |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In one study, it was found to significantly reduce edema in carrageenan-induced inflammation models in mice, comparable to indomethacin, a well-known anti-inflammatory drug . The mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 lung cancer cells showed that derivatives of this compound could reduce cell viability significantly. For instance, specific modifications in the pyrazole structure led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 18 | A549 | 10 | High |

| 21 | MCF7 | 15 | Moderate |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing pathways involved in inflammation and cell proliferation. The specific mechanisms are still under investigation but are believed to involve interactions with signaling pathways related to apoptosis and inflammatory responses .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives, including this compound, showed promising results against multidrug-resistant strains of bacteria, suggesting their potential as therapeutic agents in treating resistant infections .

- Anti-inflammatory Research : In animal models, compounds similar to this compound were effective in reducing inflammation markers and improving symptoms in models of arthritis .

- Cancer Treatment Trials : Early-stage trials with pyrazole derivatives have indicated potential for use in combination therapies for lung cancer, enhancing the efficacy of existing chemotherapeutics like cisplatin .

Propiedades

IUPAC Name |

1-(5-methylpyrazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-3-4-8-9(6)5-7(2)10/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVLJGUPVSVVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.